molecular formula C17H24O B14181880 5-[(Benzyloxy)methyl]spiro[3.5]nonane CAS No. 919482-24-9

5-[(Benzyloxy)methyl]spiro[3.5]nonane

Cat. No.: B14181880
CAS No.: 919482-24-9
M. Wt: 244.37 g/mol
InChI Key: NSNKTWDGLYTZDO-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]spiro[35]nonane is an organic compound characterized by a spirocyclic structure, where a benzyl group is attached to a spiro[35]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]spiro[3.5]nonane typically involves the formation of the spiro[3.5]nonane core followed by the introduction of the benzyloxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]spiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the spirocyclic core or the benzyloxy group, leading to different products.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.

Scientific Research Applications

5-[(Benzyloxy)methyl]spiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]spiro[3.5]nonane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The spirocyclic structure can affect the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.5]nonane: The parent compound without the benzyloxy group.

    5-[(Methoxy)methyl]spiro[3.5]nonane: A similar compound with a methoxy group instead of a benzyloxy group.

    5-[(Phenyl)methyl]spiro[3.5]nonane: A compound with a phenyl group instead of a benzyloxy group.

Uniqueness

5-[(Benzyloxy)methyl]spiro[35]nonane is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

919482-24-9

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

9-(phenylmethoxymethyl)spiro[3.5]nonane

InChI

InChI=1S/C17H24O/c1-2-7-15(8-3-1)13-18-14-16-9-4-5-10-17(16)11-6-12-17/h1-3,7-8,16H,4-6,9-14H2

InChI Key

NSNKTWDGLYTZDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)C(C1)COCC3=CC=CC=C3

Origin of Product

United States

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